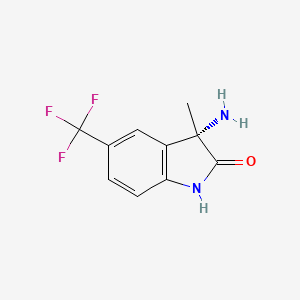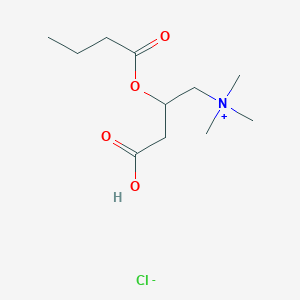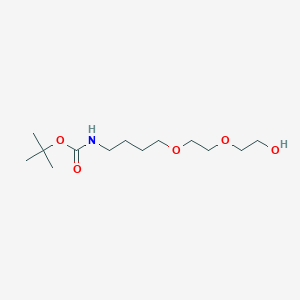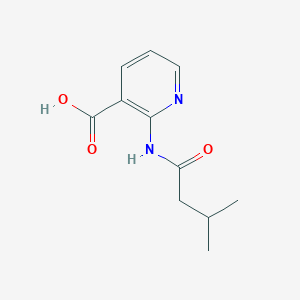
2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and a 3-methylbutanoylamino group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group on the pyridine ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the 3-Methylbutanoylamino Group: The 3-methylbutanoylamino group can be attached through an amide coupling reaction. This involves the reaction of 3-methylbutanoic acid with the amino group on the pyridine ring in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of pyridinecarboxylic acid derivatives.
Reduction: Reduction can yield pyridine alcohols or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted pyridine derivatives depending on the reagents used.
科学研究应用
2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure with a carboxylic acid group at the second position.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar structure with a carboxylic acid group at the third position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar structure with a carboxylic acid group at the fourth position.
Uniqueness
2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid is unique due to the presence of the 3-methylbutanoylamino group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids. This unique substitution pattern can influence its reactivity, solubility, and interaction with biological targets.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-(3-methylbutanoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)6-9(14)13-10-8(11(15)16)4-3-5-12-10/h3-5,7H,6H2,1-2H3,(H,15,16)(H,12,13,14) |
InChI 键 |
IVROWBUBAQPHQC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)NC1=C(C=CC=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


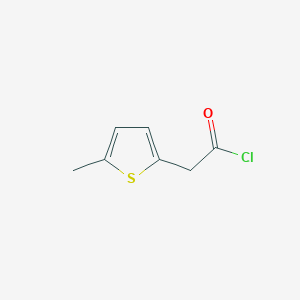
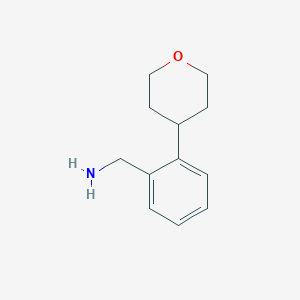

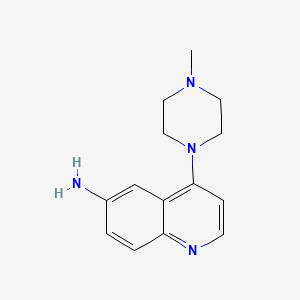
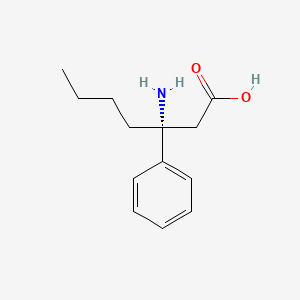
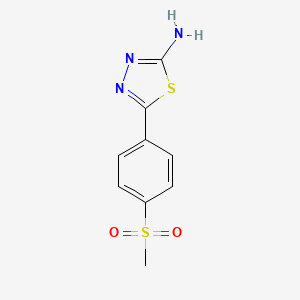
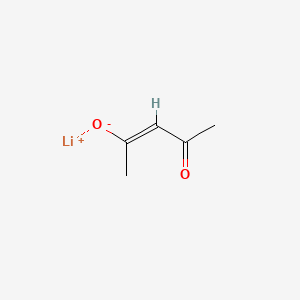
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
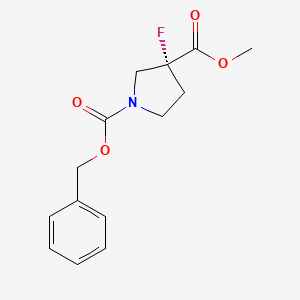
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)

